3-(1H-Imidazol-4-yl)propanoic acid hydrochloride

Enzyme Inhibition Histidine Metabolism Urocanase

This hydrochloride salt (CAS 53958-93-3) offers distinct solubility and handling advantages over the sparingly soluble free acid, ensuring reproducible results in urocanase/histidine decarboxylase inhibition studies. Essential for accurate LC-MS/MS metabolomics reference standards and defined cellular assays of insulin signaling.

Molecular Formula C6H9ClN2O2
Molecular Weight 176.6 g/mol
CAS No. 53958-93-3
Cat. No. B1398684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-4-yl)propanoic acid hydrochloride
CAS53958-93-3
Molecular FormulaC6H9ClN2O2
Molecular Weight176.6 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CCC(=O)O.Cl
InChIInChI=1S/C6H8N2O2.ClH/c9-6(10)2-1-5-3-7-4-8-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);1H
InChIKeyYUEMXJRPUGSFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-4-yl)propanoic acid hydrochloride (CAS 53958-93-3): A Procurement-Ready Histidine Metabolite for Enzyme Inhibition and Metabolic Research


3-(1H-Imidazol-4-yl)propanoic acid hydrochloride (CAS 53958-93-3), also known as imidazole propionate hydrochloride, is an imidazole-based carboxylic acid derivative and the hydrochloride salt of the histidine metabolite imidazole propionic acid [1]. Structurally, it comprises an imidazole ring attached to a propanoic acid moiety via a methylene bridge, with the hydrochloride form enhancing aqueous solubility relative to the free base . The compound functions as a competitive inhibitor of urocanase and histidine decarboxylase, and is widely utilized as a chemical tool in enzymology studies and as a reference standard in metabolomics investigations [1][2].

Why 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride Cannot Be Readily Substituted by Other Imidazole Derivatives or Free Acid Forms


Imidazole-based compounds exhibit wide variability in biological activity and physicochemical properties depending on substitution patterns, charge state, and salt form. 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride possesses a specific competitive inhibition profile against urocanase and histidine decarboxylase that is not recapitulated by structurally related imidazole derivatives such as histamine, histidine, or urocanic acid [1][2]. Furthermore, the hydrochloride salt form provides distinct solubility and handling advantages over the free acid (CAS 1074-59-5), which is only sparingly soluble in aqueous buffers . These differences directly impact experimental reproducibility, dosing accuracy, and the interpretability of results in enzyme assays and cellular studies. Procurement of the specific salt form and isomer is therefore essential for ensuring the intended pharmacological or biochemical outcome.

Quantitative Comparative Evidence for 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride (CAS 53958-93-3) vs. Key Analogs


Competitive Inhibition of Urocanase: A Defining Mechanism Not Shared by Histidine or Histamine

3-(1H-Imidazol-4-yl)propanoic acid acts as a competitive inhibitor of urocanase, an enzyme that catalyzes the conversion of urocanate to imidazolone propionate in the histidine degradation pathway [1]. In contrast, the native substrate histidine and the product histamine do not exhibit this inhibitory activity. While a precise Ki value is not reported in the primary literature, the competitive mechanism is well-established and serves as a key differentiating feature from other imidazole-containing metabolites.

Enzyme Inhibition Histidine Metabolism Urocanase

Competitive Inhibition of Histidine Decarboxylase: Differentiating Activity from Histidine Methyl Ester

Imidazole propionate competitively inhibits histidine decarboxylase from Lactobacillus 30a, protecting the enzyme from inactivation by L-histidine methyl ester [1]. Kinetic evidence demonstrates that imidazole propionate and histidine methyl ester compete for binding at the active site in a mutually exclusive manner [1]. While a specific Ki value is not provided, the competitive nature of the inhibition is confirmed by protection against active-site labeling and loss of essential sulfhydryl groups.

Enzyme Inhibition Histidine Decarboxylase Active Site Competition

Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Acid Form

The hydrochloride salt of 3-(1H-imidazol-4-yl)propanoic acid exhibits improved aqueous solubility compared to the free acid form (CAS 1074-59-5). The free acid is reported to be soluble in PBS (pH 7.2) at only 5 mg/mL , whereas the hydrochloride salt, due to its ionic nature, is expected to have substantially higher solubility in water and aqueous buffers . While exact solubility values for the hydrochloride salt are not specified in vendor documentation, the general principle that hydrochloride salts of carboxylic acids enhance aqueous solubility is well-established in pharmaceutical sciences.

Solubility Formulation Salt Form

High Purity Specification for Reproducible Research Outcomes

3-(1H-Imidazol-4-yl)propanoic acid hydrochloride is commercially available with a minimum purity of 98% as determined by HPLC . In comparison, the free acid form (CAS 1074-59-5) is often supplied at lower purity grades (e.g., ≥95%) . The higher purity specification of the hydrochloride salt reduces the likelihood of confounding effects from impurities in sensitive biochemical and cell-based assays, thereby enhancing experimental reproducibility.

Purity Quality Control Reproducibility

Quantitative One-Step Synthesis Protocol Ensuring High Yield and Purity

A published protocol describes the one-step synthesis of 3-(1H-imidazol-4-yl)propanoic acid in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by ¹H-, ²H-, and ¹³C-NMR, as well as IR and Raman spectroscopy, confirming structural identity and purity [1]. This robust and high-yielding synthetic route contrasts with multi-step procedures often required for more complex imidazole derivatives, facilitating cost-effective procurement and in-house synthesis.

Synthesis Yield Methodology

Optimal Research and Industrial Applications for 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride (CAS 53958-93-3) Based on Differentiated Properties


Enzymology Studies of Histidine Catabolism

Use as a competitive inhibitor to dissect the role of urocanase and histidine decarboxylase in the histidine utilization (hut) pathway. Its specific inhibition profile, distinct from histidine and histamine, allows for precise mechanistic studies in both prokaryotic and eukaryotic systems [1][2].

Metabolomics Reference Standard and Internal Control

Employ as a high-purity reference standard for the quantification of imidazole propionate in biological matrices using LC-MS/MS. The compound's well-characterized structure and availability in 98+% purity make it suitable for developing and validating analytical methods for clinical and research metabolomics .

In Vitro Investigation of Insulin Signaling Modulation

Utilize in cellular assays to examine the impairment of insulin signaling pathways, particularly via p38γ MAPK and mTORC1 activation. The compound's effect at 100 µM on IRS-1 and Akt phosphorylation in primary mouse hepatocytes provides a defined experimental window for mechanistic studies relevant to type 2 diabetes .

Formulation Development for Aqueous-Based Assays

Leverage the enhanced aqueous solubility of the hydrochloride salt to prepare stock solutions for high-throughput screening or in vivo dosing without organic co-solvents. This property reduces vehicle-related artifacts and simplifies experimental workflows compared to the free acid form [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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